molecular formula C11H18O2 B15275993 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde

5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde

Cat. No.: B15275993
M. Wt: 182.26 g/mol
InChI Key: ZFTBRPYFPLXTSI-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a tert-butyl substituent at the 5-position, a ketone group at the 2-position, and an aldehyde group at the 1-position. This compound’s structure combines steric hindrance from the bulky tert-butyl group with the electrophilic reactivity of the aldehyde and ketone moieties, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

5-tert-butyl-2-oxocyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H18O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h7-9H,4-6H2,1-3H3

InChI Key

ZFTBRPYFPLXTSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde typically involves the oxidation of 5-tert-butyl-2-cyclohexen-1-one. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure selective oxidation at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar oxidation techniques as in laboratory settings. The choice of oxidizing agent and reaction conditions would be optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products

    Oxidation: 5-Tert-butyl-2-oxocyclohexane-1-carboxylic acid

    Reduction: 5-Tert-butyl-2-hydroxycyclohexane-1-methanol

    Substitution: Products depend on the nucleophile used

Scientific Research Applications

5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde involves its reactivity as an aldehyde and ketone. The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde, focusing on compounds with high similarity scores (0.91–0.94) derived from molecular fingerprint-based algorithms (e.g., Tanimoto coefficients) :

CAS No. Compound Name Similarity Score Key Structural Features
879687-92-0 tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate 0.94 Bicyclic isoindole framework, tert-butyl ester, ketone group
1245645-37-7 cis-tert-Butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 0.93 Azabicyclo[3.1.0]hexane core, acetyl and tert-butyl ester groups
637301-19-0 3-Boc-3-azabicyclo[3.2.1]octan-8-one 0.93 Azabicyclo[3.2.1]octane system, Boc-protected amine, ketone
198835-06-2 tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 0.91 Azabicyclo[2.2.1]heptane scaffold, tert-butyl ester, ketone

Structural and Functional Differences

Core Framework: Target Compound: Monocyclic cyclohexane with aldehyde and ketone groups. Analogs: Predominantly bicyclic systems (e.g., azabicyclo, isoindole) with ester groups .

Functional Groups :

  • The aldehyde group in this compound confers higher electrophilicity compared to the ester-containing analogs, making it more reactive in nucleophilic addition reactions.
  • Analogs with tert-butyl esters (e.g., 879687-92-0) exhibit enhanced stability under acidic or basic conditions due to the protective ester group .

Steric and Electronic Effects: The tert-butyl group in all compounds provides steric shielding, but its position on a monocyclic vs. bicyclic framework alters conformational flexibility. For example, bicyclic analogs (e.g., 637301-19-0) have rigid structures that favor specific stereochemical outcomes in synthesis .

Critical Notes on Nomenclature and Data Accuracy

  • A correction notice in Research on Chemical Intermediates (2023) highlights the importance of precise chemical naming, as minor errors (e.g., "hexylide" vs. "pentylide") can lead to misidentification .
  • While similarity scores suggest structural parallels, functional group disparities (aldehyde vs. ester) fundamentally alter the reactivity and applications of these compounds.

Biological Activity

5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound, often referred to as a cyclohexanone derivative, exhibits a unique structure that contributes to its biological activity. The presence of the tert-butyl group enhances lipophilicity, which may influence its interaction with biological membranes and proteins.

Biological Activities

Research indicates that this compound possesses various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives of cyclohexanones have shown activity against both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in tumor cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may increase ROS levels, contributing to oxidative stress in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1Evaluated cytotoxicity against A549 lung cancer cellsShowed significant reductions in cell viability at concentrations above 10 µM
Study 2Tested antimicrobial activity against Staphylococcus aureusInhibited bacterial growth with an MIC of 50 µg/mL
Study 3Investigated apoptosis induction in MCF-7 breast cancer cellsInduced early apoptosis and G2/M phase arrest at IC50 values around 15 µM

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